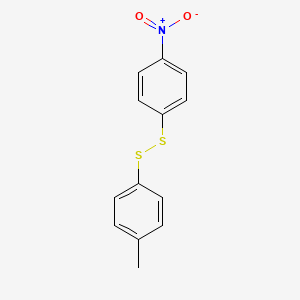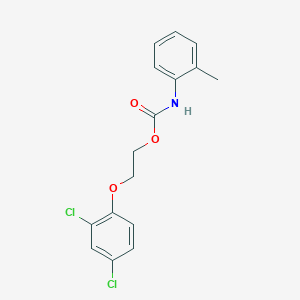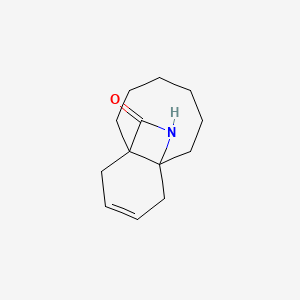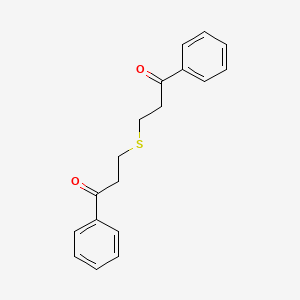
alpha,alpha-Diphenyl-2-sulfolanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Diphenyl-2-sulfolanemethanol is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 g/mol It is known for its unique structure, which includes a sulfolane ring substituted with two phenyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenyl-2-sulfolanemethanol typically involves the reaction of sulfolane with benzophenone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Diphenyl-2-sulfolanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives .
Scientific Research Applications
Alpha,alpha-Diphenyl-2-sulfolanemethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenyl-2-sulfolanemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: A related compound with a similar sulfolane ring structure but without the phenyl and hydroxymethyl substitutions.
Benzophenone: Shares the phenyl groups but lacks the sulfolane ring.
Diphenylmethanol: Contains the phenyl and hydroxymethyl groups but lacks the sulfolane ring.
Uniqueness
Alpha,alpha-Diphenyl-2-sulfolanemethanol is unique due to its combination of a sulfolane ring with phenyl and hydroxymethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
14799-06-5 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(1,1-dioxothiolan-2-yl)-diphenylmethanol |
InChI |
InChI=1S/C17H18O3S/c18-17(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-12-7-13-21(16,19)20/h1-6,8-11,16,18H,7,12-13H2 |
InChI Key |
QPAKBUVGLPWWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


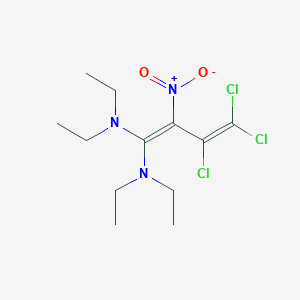
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
